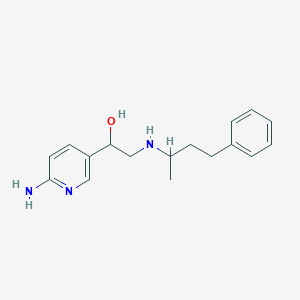

1-(6-aminopyridin-3-yl)-2-(4-phenylbutan-2-ylamino)ethanol

Descripción

Propiedades

IUPAC Name |

1-(6-aminopyridin-3-yl)-2-(4-phenylbutan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O/c1-13(7-8-14-5-3-2-4-6-14)19-12-16(21)15-9-10-17(18)20-11-15/h2-6,9-11,13,16,19,21H,7-8,12H2,1H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDXBEZQZYKYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CN=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908485 | |

| Record name | 1-(6-Imino-1,6-dihydropyridin-3-yl)-2-[(4-phenylbutan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103583-08-0 | |

| Record name | 6-Amino-α-[[(1-methyl-3-phenylpropyl)amino]methyl]-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103583-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-alpha-(((1-methyl-3-phenylpropyl)amino)methyl)-3-pyridine methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103583080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-Imino-1,6-dihydropyridin-3-yl)-2-[(4-phenylbutan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-alpha-(((1-methyl-3-phenylpropyl)amino)methyl)-3-pyridinemethanol typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinemethanol with 1-methyl-3-phenylpropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-alpha-(((1-methyl-3-phenylpropyl)amino)methyl)-3-pyridinemethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Aplicaciones Científicas De Investigación

6-Amino-alpha-(((1-methyl-3-phenylpropyl)amino)methyl)-3-pyridinemethanol has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 6-Amino-alpha-(((1-methyl-3-phenylpropyl)amino)methyl)-3-pyridinemethanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Physicochemical Properties

The compound shares structural and functional similarities with buphenine (CAS: 447-41-6), a known vasodilator. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences

This difference may influence receptor-binding specificity, particularly in adrenergic or histaminergic pathways . Buphenine’s phenol group contributes to its vasodilatory effects via nitric oxide modulation, a mechanism less likely in the pyridine-based analog .

Side Chain Modifications: Both compounds share the 4-phenylbutan-2-ylamino substituent, suggesting similar pharmacokinetic profiles (e.g., lipophilicity, membrane permeability).

Pharmacological Implications :

- Buphenine’s clinical use as a vasodilator is well-documented, while the target compound’s activity remains underexplored. The pyridine moiety may redirect its activity toward central nervous system targets (e.g., neurotransmitter receptors) due to improved blood-brain barrier penetration .

Actividad Biológica

1-(6-aminopyridin-3-yl)-2-(4-phenylbutan-2-ylamino)ethanol (CAS No. 103583-08-0) is a complex organic compound notable for its unique structural features, which include a pyridine ring and various functional groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

The molecular formula of this compound is , with a molecular weight of approximately 285.384 g/mol. Its structure allows for diverse chemical interactions, making it a candidate for further biological studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.384 g/mol |

| SMILES | CC(CCc1ccccc1)NCC(O)c2ccc(N)nc2 |

| InChI | InChI=1S/C17H23N3O... |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on the mTOR (mammalian target of rapamycin) pathway, which plays a critical role in cell growth and metabolism. The compound demonstrated an EC50 value of 25 nM for mTOR inhibition, indicating potent activity against this target .

2. Receptor Binding

The compound has also been studied for its interaction with various receptors. Its ability to bind to neurotransmitter receptors suggests potential applications in neuropharmacology, particularly in treating conditions like depression or anxiety disorders.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by modulating signaling pathways involved in tumor growth and survival. Research involving cell lines has indicated a reduction in proliferation rates upon treatment with the compound .

Case Studies

Several case studies have explored the biological effects of this compound:

- In Vivo Studies : Research conducted on mice demonstrated that administration of the compound resulted in significant alterations in metabolic stability and plasma exposure compared to other analogs. The half-life following intravenous delivery was approximately 30 minutes, indicating rapid systemic clearance but also suggesting potential for therapeutic use with appropriate dosing strategies .

- Cell Culture Experiments : In vitro assays using cancer cell lines showed that treatment with varying concentrations of the compound led to dose-dependent reductions in cell viability, highlighting its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes and receptors, leading to altered cellular signaling pathways. This modulation can result in changes to cell proliferation, apoptosis, and metabolic processes.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 1-(6-aminopyridin-3-yl)-2-(4-phenylbutan-2-ylamino)ethanol, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, the pyridine moiety can be functionalized using sodium hydroxide in ethanol under reflux (as seen in analogous pyrimidine syntheses) . Key steps include:

- Step 1 : Coupling 6-aminopyridine-3-carbaldehyde with ethanolamine derivatives.

- Step 2 : Introducing the 4-phenylbutan-2-ylamino group via nucleophilic substitution or reductive amination.

- Critical factors : Temperature (reflux at ~80°C), solvent polarity (ethanol/water mixtures), and catalyst selection (e.g., LiOH for deprotonation) influence yield .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Techniques :

- NMR : - and -NMR to confirm substituent positions (e.g., aromatic protons at δ 6.5–8.5 ppm, ethanolamine backbone signals) .

- IR : Identify functional groups (e.g., -NH stretch at ~3350 cm, -OH at ~3200 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H] = 311.18) .

- X-ray Crystallography : For absolute configuration determination (use SHELX software for refinement) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

| Application | Description | Reference |

|---|---|---|

| Antimicrobial Screening | Evaluated against Gram-positive/negative bacteria via MIC assays. | |

| Cancer Research | Cytotoxicity assessed using MTT assays (e.g., IC vs. HeLa cells). | |

| Enzyme Inhibition | Tested as a kinase inhibitor (e.g., mTOR pathways via competitive binding). |

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound across studies be systematically addressed?

- Approach :

- Control Variables : Standardize solvent composition (e.g., DMSO concentration in assays ≤0.1%) and temperature (thermostability studies at 25–37°C) .

- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Data Reproducibility : Collaborate with independent labs to validate findings. Publish raw data and protocols openly.

Q. What computational strategies enhance mechanistic understanding of this compound’s bioactivity?

- Methods :

- Molecular Docking : Predict binding modes to targets (e.g., mTOR using AutoDock Vina) .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER/CHARMM force fields) .

- QSAR Modeling : Corrogate substituent effects (e.g., 4-phenylbutan-2-ylamino hydrophobicity) with activity .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

- Optimization :

- Prodrug Design : Introduce ester groups to enhance solubility (hydrolyzed in vivo) .

- Formulation : Use liposomal encapsulation to improve bioavailability .

- Metabolic Stability : Assess hepatic microsomal degradation; modify labile groups (e.g., replace ethanolamine with morpholine) .

Q. How can researchers resolve contradictory crystallographic data for this compound’s polymorphs?

- Protocol :

- High-Throughput Screening : Use synchrotron radiation to collect high-resolution datasets for multiple crystal forms .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .

- Thermal Analysis : Perform DSC/TGA to identify stable polymorphs .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for amine protection) to mitigate oxidation .

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate cell line authenticity (STR profiling) .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public databases like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.